molecular formula C12H16ClF3N2 B1413347 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride CAS No. 510725-35-6

1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride

Cat. No.: B1413347
CAS No.: 510725-35-6
M. Wt: 280.72 g/mol
InChI Key: GVOKACNFIJZZFQ-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H16ClF3N2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other chemical industries. The trifluoromethyl group attached to the benzyl ring enhances the compound’s chemical stability and biological activity .

Mechanism of Action

Target of Action

The primary target of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is the central nervous system . It acts as a stimulant, with a potency of around 10% of d-amphetamine . It selectively promotes the release of serotonin .

Mode of Action

This compound interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .

Biochemical Pathways

This compound affects the serotonin and dopamine pathways . It stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by cytochrome P450, possibly involving the CYP2D6 iso-enzyme, and catechol-O-methyl-transferase (COMT) . These enzymes play a crucial role in the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include rate-depressant effects, prevention of isolation-induced behavioral deficit, anxiolytic effects at high doses, anti-aggressive effects, locomotor inhibition, hyperthermia, respiratory depression, interference with the circadian system, and hypophagia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be influenced by the presence of other substances, such as amphetamine, cocaine, ketamine, and MDMA . Additionally, the compound’s stability may be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride typically involves the alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with suitable alkylating agents. One common method includes the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(3-(Trifluoromethyl)benzyl)piperazine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-17-6-4-16-5-7-17;/h1-3,8,16H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKACNFIJZZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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